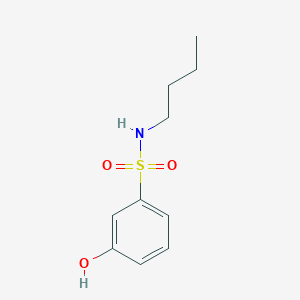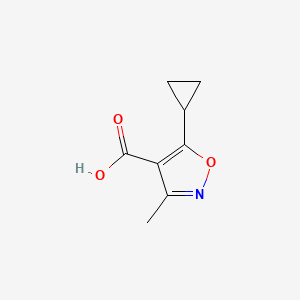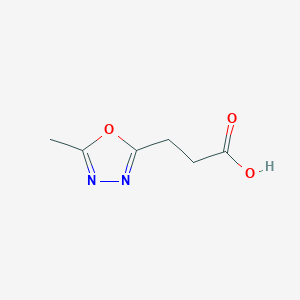
2-(4-Tert-butylphenyl)propan-2-amine
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)propan-2-amine is an organic compound characterized by a phenyl ring substituted with a tert-butyl group and an amine group attached to the second carbon of a propane chain
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating 4-tert-butylphenol to form 4-tert-butylbromobenzene, followed by amination using ammonia or an amine source under suitable conditions.
Reductive Amination: Another method involves the reductive amination of 4-tert-butylbenzaldehyde with an amine source, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Process: Some manufacturers may employ continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogens (e.g., Br₂) for electrophilic substitution and nucleophiles like Grignard reagents for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amine derivatives and reduced aromatic compounds.
Substitution Products: Halogenated aromatic compounds and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(4-Tert-butylphenyl)propan-2-amine exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
2,4-Di-tert-butylphenol: Similar structure but with a hydroxyl group instead of an amine group.
Tris(2,4-di-tert-butylphenyl)phosphite: Contains a phosphite group instead of an amine group.
2,4-Di-tert-butylbenzaldehyde: Similar phenyl ring structure but with an aldehyde group.
This comprehensive overview highlights the significance of 2-(4-Tert-butylphenyl)propan-2-amine in various scientific and industrial contexts. Its versatility and unique properties make it a valuable compound in research and production.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDSISYRXTPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)










